![molecular formula C20H16N2O2S B2490223 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 441291-33-4](/img/structure/B2490223.png)
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
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Overview
Description
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, also known as MMBN, is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. MMBN has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Antibacterial Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide: and its derivatives exhibit potent antibacterial activity. A study by Sun et al. synthesized novel quinolinium derivatives and investigated their antibacterial effects . Notably:
Electronic Structure Characterization
In addition to its antibacterial properties, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been studied for its electronic structure. Spectroscopic investigations revealed its electronic absorption and infrared spectra, providing insights into its molecular properties .
Mechanism of Action
Target of Action
Similar compounds, such as 3-methylbenzo[d]thiazol-methylquinolinium derivatives, have been found to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets, such as ftsz, disrupting their activity and thus inhibiting bacterial cell division .
Biochemical Pathways
It can be inferred from similar compounds that it might affect the pathways related to bacterial cell division .
Result of Action
Similar compounds have been found to cause bacterial cell death by inhibiting cell division .
Action Environment
It is known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-18-16(24-2)11-6-12-17(18)25-20(22)21-19(23)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSISKBKHPVBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide |
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